molecular formula C15H15NO2 B15395667 N-(4-(m-Tolyloxy)phenyl)acetamide

N-(4-(m-Tolyloxy)phenyl)acetamide

Cat. No.: B15395667
M. Wt: 241.28 g/mol
InChI Key: QFAPUUQRRQRKTH-UHFFFAOYSA-N
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Description

N-(4-(m-Tolyloxy)phenyl)acetamide is an organic compound with the molecular formula C 15 H 15 NO 2 and a molecular weight of 241.29 g/mol. It is supplied as an off-white to white solid that should be stored sealed in a dry environment at room temperature . The compound is characterized by its acetamide backbone linked to a meta-substituted tolyloxy phenyl ring, a structure of interest in medicinal chemistry research. Acetamide derivatives are frequently investigated in pharmaceutical research for their biological activities. Published literature indicates that structurally similar compounds are explored as potential analgesic agents, although specific pharmacological data and mechanism of action for this compound are not fully detailed in public sources . Its molecular framework makes it a valuable intermediate for synthesizing more complex molecules and studying structure-activity relationships (SAR). Researchers utilize this compound in early-stage discovery projects to develop novel bioactive substances. Please note: This product is sold for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for confirming product identity and purity and for the safe handling and use of this chemical in accordance with their institution's guidelines.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-[4-(3-methylphenoxy)phenyl]acetamide

InChI

InChI=1S/C15H15NO2/c1-11-4-3-5-15(10-11)18-14-8-6-13(7-9-14)16-12(2)17/h3-10H,1-2H3,(H,16,17)

InChI Key

QFAPUUQRRQRKTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Pharmacological Activity

Sulfonamide Derivatives
  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) : Displays potent analgesic activity comparable to paracetamol, attributed to the piperazinylsulfonyl group enhancing solubility and receptor interaction .
  • N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (Compound 36): Shows anti-hypernociceptive activity, likely due to sulfonamide-mediated modulation of inflammatory pathways .
Nitro and Trifluoromethyl Derivatives
  • 2-(3-Hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide (B2): The CF₃ group boosts lipophilicity and bioavailability, favoring membrane penetration .
  • Comparison : The m-tolyl group’s electron-donating nature contrasts with nitro/CF₃ groups, suggesting divergent pharmacokinetic profiles.

Heterocyclic and Halogenated Analogs

Chlorinated Derivatives
  • N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide : The chloro and CF₃ substituents enhance electrophilicity and stability, making it suitable for industrial research applications .
  • N-(2,3,5-Trichloro-4-hydroxyphenyl)acetamide : Chlorination increases lipophilicity and resistance to oxidative degradation, as observed in paracetamol analogs .
  • Comparison : The absence of halogens in the target compound may reduce toxicity but limit halogen-bonding interactions in target binding.
Triazole and Pyrazole Derivatives
  • N-(4-(1-(4-Sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)phenyl)acetamide : The triazole ring introduces hydrogen-bonding capacity, improving target affinity .
  • N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide : Pyrazole enhances metabolic stability and aromatic stacking interactions .

Physicochemical and Pharmacokinetic Properties

Key Property Comparison Table

Compound logP (Predicted) Solubility (mg/mL) Bioactivity Highlights Reference
N-(4-(m-Tolyloxy)phenyl)acetamide ~2.5 ~0.1 (Water) Not reported -
Compound 35 (Piperazinylsulfonyl) ~1.8 ~5.2 (Water) Analgesic (ED₅₀ = 12 mg/kg)
N-(4-Chloro-2-(CF₃)phenyl)acetamide ~3.2 ~0.05 (Water) Research-grade stability
B1 (Nitro derivative) ~2.1 ~0.3 (Water) Pending biological screening

Structural Influences on Properties

  • Lipophilicity : The m-tolyl group increases logP compared to sulfonamide derivatives (e.g., Compound 35) but reduces it relative to halogenated analogs (e.g., N-(4-Chloro-2-(CF₃)phenyl)acetamide).
  • Metabolic Stability : The absence of reactive groups (e.g., nitro, sulfonamide) may reduce hepatic clearance compared to Compounds 35–37 .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(4-(m-Tolyloxy)phenyl)acetamide?

  • Methodological Answer : Synthesis typically involves coupling reactions between m-tolyloxy-substituted aniline derivatives and acetylating agents. Key steps include:
  • Step 1 : Preparation of 4-(m-tolyloxy)aniline via nucleophilic aromatic substitution using m-cresol and 4-nitroaniline under alkaline conditions.
  • Step 2 : Acetylation with acetic anhydride or acetyl chloride in anhydrous solvents (e.g., dichloromethane) at 0–25°C.
  • Purification : Column chromatography or recrystallization to achieve >95% purity.
  • Characterization : Confirm structure via 1^1H/13^13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) .
  • Optimization : Yield improvements (70–85%) require controlled pH (7–9) and inert atmospheres to prevent oxidation .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • NMR : 1^1H NMR (δ 2.1 ppm for acetamide methyl; δ 6.8–7.3 ppm for aromatic protons).
  • IR : Stretching vibrations at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (aryl ether C-O).
  • Mass Spectrometry : HRMS confirms molecular ion [M+H]+^+ at m/z 271.12 (calculated for C15_{15}H15_{15}NO2_2).
  • X-ray Crystallography : Resolves spatial arrangement of the m-tolyloxy and acetamide groups .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coats, and ANSI-approved safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.
  • Waste Disposal : Segregate organic waste and dispose via certified hazardous waste facilities .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. For example, the acetamide carbonyl group shows high Fukui indices (f+f^+ > 0.1), indicating susceptibility to nucleophilic attack .
  • Molecular Dynamics Simulations : Model interactions with biological targets (e.g., enzymes) to predict binding affinities. Solvent models (e.g., water) refine accuracy .

Q. How does the bioactivity of this compound compare to structurally similar acetamides?

  • Methodological Answer :
  • Comparative Analysis :
CompoundKey SubstituentBioactivity (IC50_{50})
This compoundm-Tolyloxy12 µM (COX-2 inhibition)
N-(4-Chlorophenyl)acetamideChlorine45 µM (Moderate analgesic)
N-(4-Methoxyphenyl)acetamideMethoxy28 µM (Antipyretic)
  • Structural Insights : The m-tolyloxy group enhances lipophilicity (logP = 2.8), improving membrane permeability compared to polar methoxy derivatives .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

  • Methodological Answer :
  • Assay Variability : Validate results across multiple models (e.g., in vitro enzyme assays vs. in vivo rodent studies). For instance, discrepancies in COX-2 inhibition may arise from differences in cell lines (HEK-293 vs. RAW 264.7 macrophages) .
  • Purity Checks : Use HPLC to confirm compound purity (>98%) and rule out impurities as confounding factors.
  • Dose-Response Studies : Establish linearity in activity curves (R2^2 > 0.95) to ensure reproducibility .

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